ÉTHANOL, 2-(o-BIPHENYLYLOXY)-

Vue d'ensemble

Description

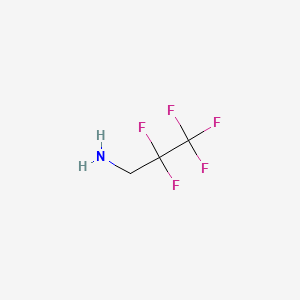

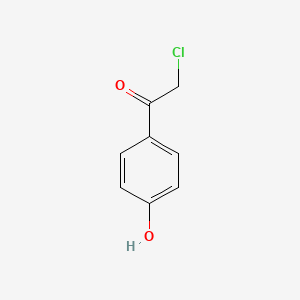

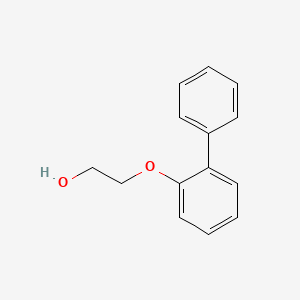

“ETHANOL, 2-(o-BIPHENYLYLOXY)-” is a chemical compound with the molecular formula C14H14O2 . It is also known by other names such as β-Hydroxyethyl ether of o-phenylphenol, Ethanol, 2-(2-biphenylyloxy)-, and Ethyl alcohol, 2-(o-biphenylyloxy)- .

Synthesis Analysis

The synthesis of “ETHANOL, 2-(o-BIPHENYLYLOXY)-” involves several steps. The process starts with 2-Phenylphenol (CAS#:90-43-7) and 2-Chloroethanol (CAS#:107-07-3). This synthesis process has been documented in various scientific papers .

Molecular Structure Analysis

The molecular structure of “ETHANOL, 2-(o-BIPHENYLYLOXY)-” consists of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C14H14O2/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9,15H,10-11H2 .

Physical And Chemical Properties Analysis

“ETHANOL, 2-(o-BIPHENYLYLOXY)-” has a molecular weight of 214.260 . It has a density of 1.1±0.1 g/cm3 and a boiling point of 344.6±17.0 °C at 760 mmHg . The flash point is 151.4±15.2 °C .

Applications De Recherche Scientifique

Solvant pour les colorants, les encres et les résines

2-(2-phénylphénoxy)éthanol: est largement utilisé comme solvant en raison de sa capacité à dissoudre divers colorants, encres et résines. Cette propriété est particulièrement précieuse dans la production d’encres d’impression de haute qualité et dans la formulation de revêtements et d’adhésifs qui nécessitent des caractéristiques de solubilité spécifiques. Ses propriétés de solvant le rendent également approprié pour une utilisation dans les décapants de peinture et les agents de nettoyage, où il peut dissoudre efficacement les composés organiques sans endommager le substrat .

Conservateur de lubrifiant

Dans le domaine de la lubrification, 2-(2-phénylphénoxy)éthanol sert de conservateur pour les lubrifiants. Il contribue à prévenir la dégradation des huiles et graisses lubrifiantes, prolongeant ainsi leur durée de conservation et leurs performances. Ceci est particulièrement important dans les environnements industriels où la maintenance des machines est essentielle à l’efficacité opérationnelle .

Réactif en synthèse chimique organique

En tant que réactif, 2-(2-phénylphénoxy)éthanol est impliqué dans divers processus de synthèse organique. Il participe à la synthèse de molécules organiques complexes, servant d’intermédiaire ou de réactif qui contribue à la formation des structures chimiques souhaitées. Son rôle en synthèse organique est crucial pour le développement de produits pharmaceutiques, d’agrochimiques et d’autres produits chimiques de spécialité .

Conservateur pour les cosmétiques et les médicaments

Les propriétés antimicrobiennes du composé en font un précieux conservateur dans les industries cosmétique et pharmaceutique. Il inhibe la croissance des bactéries et des champignons dans les produits, garantissant ainsi leur sécurité et leur longévité. Cette application est essentielle pour les produits qui entrent en contact direct avec la peau ou qui sont ingérés, où la contamination microbienne peut présenter des risques importants pour la santé .

Fixateur pour les parfums

Dans l’industrie des parfums, 2-(2-phénylphénoxy)éthanol agit comme fixateur. Il contribue à stabiliser les composés volatils dans les parfums, améliorant leur longévité sur la peau et empêchant l’évaporation rapide. Cela conduit à un parfum plus durable et à une meilleure expérience globale du consommateur .

Attractant dans les insecticides

Les propriétés uniques du composé en font un attractant efficace dans les insecticides. Il attire les ravageurs dans des pièges ou des zones traitées avec des agents insecticides, augmentant ainsi l’efficacité des mesures de lutte antiparasitaire. Cette application est particulièrement bénéfique dans les milieux agricoles où la gestion des ravageurs est une préoccupation importante .

Chimie analytique: détermination dans l’air du lieu de travail

2-(2-phénylphénoxy)éthanol: peut être mesuré dans l’air du lieu de travail pour s’assurer que les normes de sécurité sont respectées. Des méthodes analytiques ont été développées pour déterminer sa concentration dans l’air, ce qui est crucial pour les industries où le composé est utilisé de manière intensive et pourrait présenter un risque pour la santé s’il est inhalé en grande quantité .

Recherche sur les propriétés thermophysiques

Les propriétés thermophysiques du composé présentent un intérêt pour la recherche scientifique. Les données sur sa température d’ébullition, sa température critique, sa densité, sa viscosité et sa conductivité thermique sont précieuses pour diverses applications, notamment la conception de procédés industriels et le développement de nouveaux matériaux .

Safety and Hazards

“ETHANOL, 2-(o-BIPHENYLYLOXY)-” is harmful by ingestion, inhalation, or by skin absorption . Inhaling its vapour can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system . Ingestion can lead to a series of symptoms including headaches, nausea, vomiting, and a state of intoxication . It is also flammable and carries a substantial risk of causing fires and explosions .

Mécanisme D'action

Target of Action

It is known that similar compounds like phenoxyethanol have germicidal and germistatic properties . They are often used together with quaternary ammonium compounds .

Mode of Action

It is known that phenoxyethanol, a similar compound, has antibacterial properties and is effective against strains of pseudomonas aeruginosa even in the presence of 20% serum .

Biochemical Pathways

It is known that ethanol, a related compound, is metabolized by alcohol dehydrogenase (adh) and the cytochrome p450 (cyp) 2e1 drug-metabolizing enzyme . These enzymes are also responsible for the biotransformation of xenobiotics and fatty acids .

Pharmacokinetics

Both acute and chronic ethanol use can cause transient changes to many physiological responses in different organ systems .

Result of Action

It is known that phenoxyethanol, a similar compound, has antimicrobial properties and is used as a preservative in cosmetics .

Action Environment

It is known that phenoxyethanol, a similar compound, is a colorless oily liquid with a faint rose-like odor . Its concentration in cosmetics is restricted to 1% in Japan and the European Union .

Analyse Biochimique

Biochemical Properties

Ethanol, 2-(o-biphenylyloxy)- plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary enzymes it interacts with is alcohol dehydrogenase (ADH), which catalyzes the oxidation of ethanol to acetaldehyde. This interaction is crucial as it affects the metabolic pathway of ethanol in the body. Additionally, ethanol, 2-(o-biphenylyloxy)- can interact with cytochrome P450 enzymes, particularly CYP2E1, which is involved in the microsomal ethanol oxidizing system (MEOS). These interactions can lead to the production of reactive oxygen species (ROS), impacting cellular oxidative stress levels .

Cellular Effects

Ethanol, 2-(o-biphenylyloxy)- has various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the integrity of cell membranes, increasing their permeability to ionic species such as protons . This can lead to alterations in cellular homeostasis and affect processes like ATP production and mitochondrial function. Furthermore, ethanol, 2-(o-biphenylyloxy)- can modulate the activity of transcription factors, thereby influencing gene expression and cellular responses to stress .

Molecular Mechanism

The molecular mechanism of action of ethanol, 2-(o-biphenylyloxy)- involves several binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, its interaction with ADH leads to the formation of acetaldehyde, a toxic metabolite that can form adducts with proteins and nucleic acids, disrupting their function . Additionally, ethanol, 2-(o-biphenylyloxy)- can influence the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds and the generation of ROS .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethanol, 2-(o-biphenylyloxy)- can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that ethanol can degrade over time, leading to a decrease in its concentration and efficacy . This degradation can impact the results of long-term experiments and must be considered when designing studies involving this compound.

Dosage Effects in Animal Models

The effects of ethanol, 2-(o-biphenylyloxy)- vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to toxic effects. For instance, high doses of ethanol can cause significant oxidative stress, leading to cellular damage and apoptosis . Additionally, chronic exposure to high doses can result in the development of tolerance and dependence, as observed in studies with mice .

Metabolic Pathways

Ethanol, 2-(o-biphenylyloxy)- is involved in several metabolic pathways. It is primarily metabolized by ADH and CYP2E1, leading to the production of acetaldehyde and ROS . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and the levels of other metabolites. The involvement of ethanol, 2-(o-biphenylyloxy)- in these pathways highlights its potential impact on cellular metabolism and overall health.

Transport and Distribution

The transport and distribution of ethanol, 2-(o-biphenylyloxy)- within cells and tissues are influenced by its interactions with transporters and binding proteins. It is highly water-soluble, allowing it to diffuse passively across cell membranes . Once inside the cell, it can interact with various intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different tissues.

Subcellular Localization

Ethanol, 2-(o-biphenylyloxy)- is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Within the mitochondria, it can impact mitochondrial function and energy production, further influencing cellular metabolism and health.

Propriétés

IUPAC Name |

2-(2-phenylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZAKUWNUGNDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32171-23-6 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[1,1′-biphenyl]-2-yl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32171-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80225991 | |

| Record name | Ethanol, 2-(o-biphenylyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7501-02-2 | |

| Record name | 2-([1,1′-Biphenyl]-2-yloxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7501-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Biphenyl)oxyethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007501022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2-biphenylyloxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(o-biphenylyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-BIPHENYL)OXYETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29PW8VF2JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.